5-(Methylsulfonyl)quinolin-3-ol
Description
Overview of Quinoline (B57606) as a Privileged Heterocyclic Scaffold in Contemporary Medicinal Chemistry Research
The quinoline framework is a recurring motif in a multitude of natural products, particularly alkaloids, and synthetic compounds that have found application in medicine. researchgate.net Its status as a privileged scaffold stems from its ability to interact with a wide range of biological targets with high affinity and specificity. The structural rigidity of the quinoline core, combined with the potential for substitution at various positions, allows for the precise spatial orientation of functional groups, a critical factor in molecular recognition by enzymes and receptors. researchgate.netsmolecule.com
The versatility of the quinoline ring system is reflected in the diverse pharmacological activities exhibited by its derivatives. rsc.org These include, but are not limited to, antimalarial, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. researchgate.netrsc.org The enduring importance of this scaffold is underscored by the number of quinoline-containing drugs that have reached the market, such as the antimalarial chloroquine (B1663885) and the antibacterial ciprofloxacin. rsc.org
The development of novel synthetic methodologies has further expanded the chemical space accessible from the quinoline core, enabling the creation of extensive compound libraries for high-throughput screening. researchgate.net Researchers continue to explore the structure-activity relationships (SAR) of quinoline derivatives to optimize their therapeutic potential and reduce off-target effects. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-methylsulfonylquinolin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-15(13,14)10-4-2-3-9-8(10)5-7(12)6-11-9/h2-6,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWBWWPZLRLBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1C=C(C=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 5 Methylsulfonyl Quinolin 3 Ol
Chemical Transformations Mediated by the Hydroxyl Group at Position 3
The hydroxyl group (-OH) on the quinoline (B57606) ring is a versatile functional group, participating in various reactions that are fundamental to the derivatization of this compound.
Participation in Hydrogen Bonding and its Influence on Reactivity
The hydroxyl group of 5-(methylsulfonyl)quinolin-3-ol can act as both a hydrogen bond donor and acceptor. This characteristic is shared with other hydroxyquinolines. acs.org Intramolecular hydrogen bonding can occur between the hydroxyl proton and the nitrogen atom of the quinoline ring, a phenomenon observed in related 8-hydroxyquinoline (B1678124) structures. rsc.orgnih.gov This interaction can influence the compound's physical properties and reactivity. For instance, in 7-hydroxyquinolines, hydrogen bonding and aggregation have been shown to affect the tautomeric equilibrium between the enol and keto forms, particularly at different temperatures. nih.govacs.org The formation of intermolecular hydrogen bonds with solvent molecules or other reagents can also modulate the reactivity of the hydroxyl group. acs.org
The strength of hydrogen bonding in substituted hydroxyquinolines has been correlated with Hammett's σ-constants, indicating that the electronic nature of substituents on the quinoline ring can influence the acidity of the hydroxyl proton and its propensity to engage in hydrogen bonding. rsc.org
Condensation Reactions with Carbonyl Compounds
The hydroxyl group, in conjunction with the adjacent quinoline ring system, can participate in condensation reactions. While specific examples for this compound are not prevalent in the literature, analogous reactions with other hydroxyquinolines provide insight into its potential reactivity. For instance, 4-hydroxyquinolines can undergo Knoevenagel condensation with aromatic aldehydes at the active methylene (B1212753) group adjacent to the hydroxyl-bearing carbon. mdpi.com Additionally, the condensation of 8-hydroxyquinoline with other molecules can be accelerated under certain conditions, such as elevated temperatures. cambridge.org The Gould-Jacobs reaction, a classical method for quinoline synthesis, involves the condensation of an aniline (B41778) derivative with a malonic ester derivative, leading to the formation of a 4-hydroxyquinoline. wikipedia.org This highlights the general reactivity of the quinoline scaffold towards condensation reactions.
Oxidation Pathways Leading to Functionalized Derivatives
The oxidation of hydroxyquinolines can lead to the formation of quinone-type structures. For example, the catalytic oxidation of 8-hydroxyquinoline can yield quinoline-5,8-dione. rsc.org The oxidation of various hydroxyquinoline derivatives has been studied electrochemically, revealing that the process is often coupled with proton transfer and can be influenced by the presence of other functional groups and the pH of the medium. acs.org The oxidation of 3,4-dihydroquinolinium salts has been shown to yield 3-hydroxyquinolines. nih.gov Vanadium complexes with methyl-substituted 8-hydroxyquinolines have demonstrated catalytic activity in the oxidation of hydrocarbons and alcohols. mdpi.com These findings suggest that the hydroxyl group of this compound could be oxidized to a keto group, potentially leading to the formation of a quinolinone derivative.
Reactivity Profile of the 5-Methylsulfonyl Moiety
The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring and possesses its own distinct reactivity.
Nucleophilic Substitution Reactions of the Methylsulfonyl Group
The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions. rsc.orgrsc.org Studies on various aryl sulfones have shown that they can be displaced by nucleophiles under appropriate conditions. researchgate.netacs.orgnih.gov The reactivity of aryl sulfones in such reactions can be enhanced by the presence of activating groups on the aromatic ring. researchgate.net For instance, the methylsulfonyl group on a pyrimidine (B1678525) ring has been shown to be a good leaving group in reactions with guanidine. beilstein-journals.org In the context of Suzuki-Miyaura cross-coupling reactions, aryl sulfones have been developed as electrophilic coupling partners, demonstrating that the C-S bond can be cleaved by a palladium catalyst. unistra.frchemrxiv.org This suggests that the methylsulfonyl group of this compound could potentially be replaced by various nucleophiles through transition-metal-catalyzed cross-coupling reactions.
The reactivity of the methylsulfonyl group can be influenced by the reaction conditions. For example, the reaction of difluoromethyl phenyl sulfone with alkyl halides proceeds via a nucleophilic substitution mechanism. google.com
Electrophilic Characteristics and Potential Addition Reactions
While the sulfonyl group itself is generally not considered electrophilic, the carbon atom to which it is attached can exhibit electrophilic character due to the strong electron-withdrawing nature of the sulfone. However, direct electrophilic attack on the sulfonyl group is uncommon. Instead, the reactivity of this moiety often involves reactions at the alpha-carbon or the sulfur atom.
Aryl arylazo sulfones have been shown to react with various nucleophiles. acs.org The methylsulfonyl group can also influence the reactivity of the entire molecule. For instance, the presence of a methylsulfonyl group is a key pharmacophore in some selective COX-2 inhibitors. nih.gov
Structure Activity Relationship Sar Studies and Medicinal Chemistry Considerations
Elucidation of the Impact of the 5-Methylsulfonyl and 3-Hydroxyl Substituents on Biological Potency
The presence of a methylsulfonyl group at the 5-position and a hydroxyl group at the 3-position of the quinoline (B57606) ring in 5-(Methylsulfonyl)quinolin-3-ol are key determinants of its potential biological activity.
The hydroxyl group at the 3-position (-OH) is a polar moiety capable of acting as both a hydrogen bond donor and acceptor. ontosight.ai This characteristic can enhance the compound's solubility in aqueous environments, a crucial factor for bioavailability. The ability to form hydrogen bonds also influences how the molecule interacts with biological targets, such as enzymes and receptors. ontosight.ai The reactivity of the 3-hydroxyquinoline (B51751) can be influenced by the hydroxyl group's ability to participate in various chemical reactions. ontosight.ai
The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly impact the electronic distribution within the quinoline ring system, thereby modulating the reactivity of the molecule. The sulfonyl group's ability to interact with biological targets has been noted in various contexts, including the inhibition of enzymes like cyclooxygenase-2 (COX-2). nih.gov
The 3-hydroxyl group is a common feature in quinoline derivatives with a range of biological activities, including antimicrobial, antifungal, and antimalarial properties. ontosight.aiontosight.ai Its presence can enhance the binding affinity of the molecule to its target. orientjchem.org For instance, in some anticancer quinolines, a hydroxyl group at specific positions has been shown to improve antitumor activity. orientjchem.org
The methylsulfonyl group is recognized as a critical pharmacophore in certain classes of drugs, such as selective COX-2 inhibitors. nih.gov Molecular modeling studies have indicated that the methylsulfonyl substituent can fit into specific pockets of the COX-2 active site, forming interactions with key amino acid residues like Arginine513. nih.gov This interaction is crucial for the inhibitory potency of these compounds. The combination of a quinoline scaffold with a sulfonamide moiety has been explored for developing new anticancer and antibacterial agents. nih.govnih.govnih.gov
Positional and Substituent Effects on Quinoline Scaffold Activity
The biological activity of quinoline derivatives is not only determined by the nature of the substituents but also by their position on the quinoline ring.
Structure-activity relationship studies on various quinoline derivatives have revealed the importance of substitution patterns for biological activity. orientjchem.org For example, in the context of anticancer activity, substitutions at positions 2 and 3 have been found to be more effective against certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org The presence of a halogen, such as chlorine, at the 7-position is a common feature in many biologically active quinolines. nih.gov
The introduction of different functional groups at various positions can modulate the compound's properties. For instance, a carboxylic acid group at position 3 has been identified as crucial for the inhibitory activity of certain quinoline derivatives against the insulin-like growth factor-1 receptor (IGF-1R). orientjchem.org In another example, the presence of a hydroxyl group at position 8, combined with a trimethoxyphenyl group at position 5, resulted in potent anticancer activity. orientjchem.org
The following table illustrates the effect of substituents on the anti-leishmanial activity of a series of 6-substituted quinolines.
| Compound | Substitution at C-6 | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| 1 | -H | >50 | - |
| 2 | -Cl | 0.86 ± 0.1 | 33.59 |
| 3 | -F | 17.9 ± 1.4 | - |
| 4 | -OCH3 | 32.38 ± 2.3 | - |
Data sourced from a study on the antileishmanial activity of quinoline derivatives. mdpi.com The IC50 represents the half-maximal inhibitory concentration against Leishmania, and the Selectivity Index is a ratio of toxicity to activity.
The size and electronic properties of substituents play a critical role in determining the biological activity of quinoline analogs. The introduction of bulky groups can lead to steric hindrance, preventing the molecule from fitting into the binding site of its target. Conversely, in some cases, larger, lipophilic groups can enhance activity by improving membrane permeability or occupying a hydrophobic pocket in the target protein. nih.gov
Rational Design and Optimization Strategies for Enhanced Efficacy in Quinoline Analogs
The understanding of structure-activity relationships is fundamental for the rational design of more potent and selective quinoline-based therapeutic agents. orientjchem.org One common strategy is molecular hybridization, which involves combining the quinoline scaffold with other pharmacologically active moieties to create hybrid molecules with potentially enhanced or synergistic activities. nih.gov For example, hybrids of quinoline and sulfonamides have been synthesized and evaluated for their anticancer properties. nih.govnih.gov
Another key strategy is the optimization of substituents at different positions of the quinoline ring to improve pharmacokinetic and pharmacodynamic properties. This can involve modifying substituents to enhance solubility, increase metabolic stability, or improve target-binding affinity. Computational methods, such as molecular docking, are often employed to predict how different analogs will interact with their biological targets, thereby guiding the design of new compounds with improved efficacy. nih.gov
The following table presents data on the COX-2 inhibitory activity of a series of quinoline derivatives, highlighting the impact of different substituents on potency and selectivity.
| Compound | Substituent | COX-2 IC50 (µM) | COX-2 Selectivity Index |
|---|---|---|---|
| 9a | -H | 0.090 | >277.7 |
| 9b | 7-CH3 | 0.081 | >308.6 |
| 9c | 8-CH3 | 0.075 | >333.3 |
| 9d | 7,8-(CH2)4 | 0.063 | >547.6 |
| 9e | 7,8-benzo | 0.068 | >441.1 |
Data adapted from a study on quinoline derivatives as selective COX-2 inhibitors. nih.gov The IC50 values represent the concentration required to inhibit 50% of the COX-2 enzyme activity. The selectivity index is a measure of the compound's preference for inhibiting COX-2 over COX-1.
Exploration of Chemical Modifications and Hybridization Approaches
The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, valued for its broad pharmacological potential. frontiersin.org Functionalization at various positions on the quinoline ring system allows for the modulation of its biological activity. frontiersin.org For quinoline derivatives, including those structurally related to this compound, chemical modifications are a key strategy to enhance potency, selectivity, and pharmacokinetic properties.
One common approach involves the modification of substituents on the quinoline core. For instance, in studies on 8-hydroxyquinoline-5-sulfonamides, the introduction of different acetylene-containing amines at the sulfonamide group led to a series of new derivatives. mdpi.com Specifically, the reaction of 8-hydroxyquinoline-5-sulfonyl chloride with various amines, such as propargylamine (B41283) and N-methylpropargylamine, yielded a library of compounds with diverse functionalities. mdpi.com This highlights a viable strategy for modifying the sulfonyl-containing portion of similar molecules.
Another avenue of exploration is the creation of hybrid molecules. This involves combining the quinoline scaffold with other known pharmacophores to develop agents with potentially dual modes of action or improved properties. frontiersin.org For example, new hybrid systems have been synthesized by reacting acetylene (B1199291) derivatives of quinoline-5-sulfonamide (B3425427) with organic azides to form 1,2,3-triazole-containing hybrids. mdpi.com Such hybridization can expand the chemical space and lead to novel biological activities. frontiersin.orgmdpi.com
In the context of this compound, these approaches suggest several possibilities for modification:
Substitution at the 3-hydroxyl group: The hydroxyl group could be converted to ethers or esters to alter polarity and hydrogen bonding capacity.
Modification of the methylsulfonyl group: The methyl group could be replaced with larger alkyl or aryl groups to probe steric and electronic effects.
Substitution on the quinoline ring: Introducing substituents at other available positions (e.g., C-2, C-4, C-6, C-7, C-8) can significantly impact activity. Studies on other quinolines have shown that substitutions at positions like C-4, C-6, and C-7 can profoundly affect their properties. mdpi.com
Hybridization: The quinolin-3-ol core could be linked to other bioactive moieties to create hybrid compounds with novel therapeutic profiles.
These modification strategies are central to the optimization of quinoline-based compounds in drug discovery.
Optimization of Physicochemical Properties for Improved Biological Profiles
The optimization of physicochemical properties is a critical aspect of medicinal chemistry, aiming to improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For quinoline-based compounds, key properties often targeted for optimization include lipophilicity, molecular weight, and solubility. acs.orgnih.gov
Systematic exploration of different regions of the quinoline scaffold is a common strategy. In one study, modifications to the "tail" region of a series of 4-anilinoquinazolines resulted in significant improvements in lipophilicity and multiparameter optimization (MPO) scores. nih.gov Even though these modifications did not always lead to increased potency, the enhancement of physicochemical properties was considered a significant step toward developing viable drug candidates. nih.gov
The following table illustrates how chemical modifications can impact physicochemical properties and biological activity in a series of 4-anilinoquinoline inhibitors.
| Compound | Modification | cLogP | EC50 (μM) |
| Parent Compound | 3-chloroaniline tail | >5 | 0.013 |
| Analog 12 | Replaced with 3-pyridyl | <5 | 0.13 |
| Analog 15 | 3-pyridyl with 4-methyl | <5 | 0.022 |
| Analog 17 | Replaced with substituted pyrimidine (B1678525) | <5 | 0.050 |
This table is a representative example based on findings from studies on 4-anilinoquinoline inhibitors and is intended to illustrate the principles of physicochemical property optimization. nih.gov
As shown in the table, replacing a chloroaniline group with nitrogen-containing heterocycles like pyridine (B92270) and pyrimidine generally leads to a reduction in the calculated logP (cLogP), which is a measure of lipophilicity. nih.gov While some of these changes can lead to a decrease in potency (a higher EC50 value), further substitutions can recover or even improve activity, demonstrating the iterative nature of drug optimization. nih.gov For a molecule like this compound, similar strategies could be employed to fine-tune its physicochemical properties for a better biological profile.
The Methylsulfonyl Moiety as a Key Pharmacophore in Modern Drug Design
The methylsulfonyl group is a significant pharmacophore in modern drug design, valued for its unique physicochemical properties that can enhance the drug-like characteristics of a molecule. namiki-s.co.jp It is found in a number of approved drugs and clinical candidates, highlighting its importance in medicinal chemistry. namiki-s.co.jp
One of the key features of the methylsulfonyl group is its strong electron-withdrawing nature. namiki-s.co.jp This can influence the properties of the parent molecule in several beneficial ways:
Improved Solubility: The polarity of the sulfonyl group can reduce the lipophilicity of a molecule, which often leads to improved aqueous solubility. namiki-s.co.jpsioc-journal.cn
Metabolic Stability: The sulfonyl group is generally stable to hydrolysis and resistant to metabolic reduction at the sulfur atom. namiki-s.co.jpsioc-journal.cn Introducing this group can block metabolically labile sites on a molecule, thereby increasing its metabolic stability and prolonging its duration of action. sioc-journal.cn
Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, which can lead to stronger interactions with biological targets like proteins and enzymes. nih.gov This can enhance the binding affinity and, consequently, the biological activity of the drug. sioc-journal.cn
Modulation of Basicity: The electron-withdrawing effect of the methylsulfonyl group can lower the basicity of nearby functional groups, which can be advantageous for optimizing a compound's pharmacokinetic profile. namiki-s.co.jp
The sulfonyl group is sometimes used as a bioisostere for other functional groups like carbonyls or carboxyl groups, as it has similar properties in terms of molecular size and charge distribution. sioc-journal.cn This allows medicinal chemists to replace certain groups with a sulfonyl moiety to maintain or improve biological activity while potentially enhancing other properties. sioc-journal.cn
The incorporation of a methylsulfonyl group in the structure of this compound is therefore a deliberate design choice that likely imparts favorable properties to the molecule. Its presence suggests a focus on achieving a good balance of solubility, metabolic stability, and target engagement, which are all critical considerations in the development of new therapeutic agents. namiki-s.co.jpsioc-journal.cn
Target Identification Methodologies and Chemical Biology Probe Applications
The Utility of 5-(Methylsulfonyl)quinolin-3-ol as a Chemical Probe in Biochemical Assays
Chemical probes are small molecules designed to selectively interact with a specific protein target, thereby enabling the study of that protein's function within a complex biological system. nih.govnih.gov An ideal chemical probe possesses high potency and selectivity for its intended target. nih.gov For a compound like this compound, its utility as a chemical probe would be evaluated based on its ability to bind to a target protein with high affinity and specificity in biochemical assays. nih.govacs.org The development of such probes, often alongside inactive analogs to serve as negative controls, is crucial for validating drug targets and understanding their roles in cellular pathways. nih.gov The quinoline (B57606) scaffold, present in this compound, is a feature of various known bioactive compounds, suggesting its potential as a core structure for developing targeted chemical probes. acs.orgnih.govescholarship.org
Affinity-Based Approaches for Molecular Target Identification
Affinity-based methods are a cornerstone of target identification, relying on the specific binding affinity between a small molecule and its protein target to isolate and identify the protein. magtechjournal.com These techniques often involve modifying the small molecule to incorporate a tag for subsequent purification.
Principles and Applications of Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy that utilizes specially designed chemical probes to assess the functional state of entire enzyme families directly in native biological systems. nih.govnih.govfrontiersin.org These probes, known as activity-based probes (ABPs), typically consist of a reactive group that covalently binds to the active site of a specific class of enzymes and a reporter tag (e.g., biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov
The core principle of ABPP lies in its ability to target the catalytically active state of enzymes, providing a direct readout of their functional status. nih.gov This approach has been successfully applied to a wide range of enzyme classes, including hydrolases, proteases, kinases, and phosphatases, many of which are implicated in diseases like cancer. nih.gov A key advantage of ABPP is that it provides a direct method to screen for and develop selective inhibitors, as well as to discover new enzyme activities that may be dysregulated in disease states. nih.govnih.gov
There are two main classes of probes used in this context: activity-based probes (ABPs) and affinity-based probes (AfBPs). nih.govrsc.org ABPs are designed to react irreversibly with catalytically active nucleophilic residues in a mechanism-dependent manner, while AfBPs contain a highly selective recognition motif and a photo-affinity group that, upon UV irradiation, labels the target protein. nih.gov
Strategies in Compound-Centric Chemical Proteomics (CCCP)
Compound-Centric Chemical Proteomics (CCCP) is a more direct and unbiased approach for identifying the protein targets of a bioactive compound. tandfonline.comnih.gov Unlike ABPP, which focuses on specific enzyme activities, CCCP aims to identify any protein that interacts with the small molecule of interest. nih.gov The most common CCCP method involves immobilizing the compound onto a solid support, such as agarose (B213101) or magnetic beads, to create an affinity matrix. tandfonline.comfrontiersin.org This matrix is then incubated with a cell lysate, and proteins that bind to the immobilized compound are "pulled down," isolated, and subsequently identified by mass spectrometry. frontiersin.orgbiotechsupportgroup.com
A significant advantage of CCCP is its ability to identify a broad range of binding partners, including those without enzymatic function. nih.gov However, a major challenge lies in the chemical modification required to attach the compound to the matrix, which can sometimes alter its binding properties or be difficult to achieve without a suitable functional group on the molecule. tandfonline.com
Application of Tagged Chemical Probes in Target Isolation and Identification
Tagged chemical probes are instrumental in the isolation and identification of protein targets. nih.gov These probes are derivatives of a bioactive compound that have been chemically modified to include a reporter tag, such as a radioisotope, a fluorophore, or a biotin molecule. nih.govnih.gov The tag facilitates the detection and purification of the probe-protein complex.
For instance, a biotin-tagged version of a compound like this compound could be synthesized. When incubated with a cell lysate, this tagged probe would bind to its target protein(s). The resulting complex can then be captured using streptavidin-coated beads, effectively isolating the target protein from the thousands of other proteins in the lysate. The captured protein is then identified using techniques like mass spectrometry. Photoaffinity probes, which contain a photo-reactive group, are another powerful tool. Upon exposure to UV light, the probe forms a covalent bond with its binding partner, allowing for more stringent purification conditions and reducing the chances of identifying non-specific interactors. nih.gov
Advancements in Label-Free Methods for Protein Target Identification
While affinity-based methods are powerful, the required chemical modification of the small molecule can be a drawback. acs.org Label-free methods have emerged as a valuable alternative, as they allow for the identification of protein targets without altering the structure of the compound of interest. tandfonline.compharmafeatures.com These techniques are based on detecting changes in the biophysical properties of a protein upon ligand binding. nih.gov
Several label-free methods have gained prominence:
Cellular Thermal Shift Assay (CETSA) and Thermal Proteome Profiling (TPP) : These methods are based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to heat-induced denaturation. acs.orgpharmafeatures.com In CETSA, cells or cell lysates are treated with the compound and then heated. The amount of soluble protein remaining at different temperatures is then quantified, often by Western blotting. pharmafeatures.com TPP extends this principle to a proteome-wide scale using mass spectrometry. acs.org
Drug Affinity Responsive Target Stability (DARTS) : This technique relies on the observation that a protein becomes more resistant to protease degradation when it is bound to a small molecule. acs.orgpharmafeatures.com A cell lysate is treated with the compound and then subjected to limited proteolysis. The proteins that are protected from degradation are then identified by mass spectrometry. pharmafeatures.com
Stability of Proteins from Rates of Oxidation (SPROX) and Pulse Proteolysis (PP) : These methods exploit changes in protein stability towards chemical denaturants upon ligand binding. nih.govnih.gov In SPROX, the rate of protein oxidation is measured, while PP measures resistance to proteolysis in the presence of a denaturant. nih.govnih.gov
These label-free approaches are particularly advantageous for compounds where chemical modification is challenging or where the structure-activity relationship is very sensitive to change. tandfonline.comnih.gov
Elucidating Precise Molecular Mechanisms of Action Through Protein-Ligand Interaction Studies
Identifying the protein target is often just the first step. A detailed understanding of the interaction between the small molecule and its target protein at the molecular level is crucial for elucidating the precise mechanism of action. nottingham.ac.uk This involves characterizing the binding interface, identifying the key amino acid residues involved in the interaction, and quantifying the binding affinity. nih.govnottingham.ac.uk
Computational methods, such as molecular docking and molecular dynamics simulations, play a significant role in predicting and analyzing these interactions. nih.govnih.govmdpi.com These in silico approaches can provide valuable insights into the binding mode and can guide the design of more potent and selective analogs. nih.gov
Experimental techniques like X-ray crystallography and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information of the protein-ligand complex, offering a definitive view of the binding interaction. nottingham.ac.uk Other biophysical techniques, including surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), are used to quantify the binding kinetics and thermodynamics, providing a comprehensive picture of the protein-ligand interaction.
By combining these computational and experimental approaches, researchers can build a detailed model of how a compound like this compound interacts with its target, providing a solid foundation for understanding its biological effects and for further drug development efforts.
Advanced Theoretical and Computational Investigations
Molecular Docking Studies for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov It is widely used in drug design to forecast the binding affinity and interaction modes of a drug candidate within the active site of a target protein. researchgate.net
Molecular docking simulations for 5-(Methylsulfonyl)quinolin-3-ol would calculate its binding affinity, often expressed as a docking score in kcal/mol, against various protein targets. A more negative score typically indicates a more favorable and stable binding interaction. researchgate.net These simulations explore numerous possible conformations and orientations of the ligand within the enzyme's active site, identifying the most energetically favorable pose.
The interaction modes are then analyzed. For quinoline-based compounds, interactions often include hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov In the case of this compound, the hydroxyl (-OH) group is a potential hydrogen bond donor and acceptor, the methylsulfonyl (-SO2CH3) group can act as a hydrogen bond acceptor, and the quinoline (B57606) ring system can participate in π-π stacking and hydrophobic interactions with aromatic amino acid residues.
Studies on structurally related quinoline-sulfonamide hybrids have shown their potential as potent antibacterial agents, with docking studies revealing binding affinities around -8.0 kcal/mol against bacterial enzymes like the putative modulator of gyrase (PmbA). nih.gov Similarly, other quinoline derivatives have demonstrated significant binding affinities against various cancer-related protein targets. researchgate.netnih.gov A hypothetical docking study of this compound against a protein kinase might yield results as illustrated in the table below.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |
|---|---|---|
| Protein Kinase A (PKA) | -8.5 | Hydrogen Bond, Hydrophobic, π-π Stacking |
| Carbonic Anhydrase II (CA-II) | -7.9 | Hydrogen Bond, van der Waals |
| DNA Gyrase B | -9.1 | Hydrogen Bond, Halogen Bond (if substituted), Hydrophobic |
A crucial outcome of molecular docking is the identification of specific amino acid residues within the protein's active site that are critical for ligand binding. mdpi.com By visualizing the docked pose, researchers can pinpoint which residues form hydrogen bonds, electrostatic interactions, or hydrophobic contacts with the ligand.
For quinoline-based inhibitors targeting protein kinases, interactions with specific residues are pivotal for stabilization. For example, studies have highlighted the formation of a hydrogen bond between the quinoline nitrogen and the backbone amide of a methionine residue (e.g., Met1160 in c-Met) and π-π stacking interactions with tyrosine residues (e.g., Tyr1159). nih.gov In a hypothetical docking scenario for this compound, the hydroxyl group might interact with a key aspartate or glutamate (B1630785) residue, while the quinoline core could stack against a phenylalanine or tryptophan. Identifying these interactions is vital for understanding the mechanism of action and for guiding future structural modifications to enhance potency and selectivity. researchgate.netmdpi.com
| Ligand Moiety | Interacting Amino Acid Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Quinoline N-atom | Met1160 | Hydrogen Bond | 2.9 |
| Quinoline Ring | Tyr1159 | π-π Stacking | 3.5 |
| 3-hydroxyl group | Asp1222 | Hydrogen Bond | 2.7 |
| Methylsulfonyl group | Lys1110 | Hydrogen Bond | 3.1 |
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. proquest.comresearchgate.net These calculations provide insights into molecular structure, stability, and reactivity that are not accessible through experimental methods alone.
DFT calculations can determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. Furthermore, these methods are used to calculate the distribution of electronic charge across the molecule. Mulliken population analysis is one common method to estimate the partial atomic charges on each atom. libretexts.orgwikipedia.org This analysis reveals the electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule.
For this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, making them nucleophilic centers, while the sulfur atom of the sulfonyl group and its adjacent carbon atom on the quinoline ring would likely be electropositive. researchgate.net The molecular electrostatic potential (MEP) map provides a visual representation of this charge distribution, using color coding to indicate electron-rich (red) and electron-poor (blue) regions, which is crucial for understanding intermolecular interactions. nih.gov
| Property | Illustrative Calculated Value |
|---|---|
| Total Dipole Moment | 4.5 Debye |
| Mulliken Charge on Quinoline N | -0.55 e |
| Mulliken Charge on Hydroxyl O | -0.68 e |
| Mulliken Charge on Sulfonyl S | +1.25 e |
Frontier Molecular Orbital (FMO) theory is a key application of quantum chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.comacs.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org DFT calculations on various quinoline derivatives have been used to determine these energies and correlate them with biological activity. researchgate.netresearchgate.net For this compound, the HOMO is likely to be distributed over the electron-rich quinoline ring and the hydroxyl group, while the LUMO may be localized around the electron-withdrawing methylsulfonyl group. nih.gov
| Parameter | Illustrative Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap (ΔE) | 4.70 |
Conformational analysis involves identifying all possible spatial arrangements (conformers) of a molecule that result from rotation around its single bonds. youtube.comnobelprize.org By calculating the potential energy of these different conformers, an energy landscape map can be generated. This map reveals the most stable, low-energy conformations and the energy barriers required to transition between them.
For this compound, key rotational bonds would include the C-S bond connecting the sulfonyl group to the quinoline ring and the S-C bond of the methyl group. A relaxed potential energy surface (PES) scan, where the dihedral angle of a specific bond is systematically varied and the energy is minimized at each step, is a common technique for this analysis. researchgate.netaip.orguni-muenchen.de This process identifies the global energy minimum conformation, which is the most likely structure of the molecule, as well as other local minima that may be biologically relevant. Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates how it fits into a protein's active site.
| Conformer | C(4)-C(5)-S-C(Me) Dihedral Angle | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| A (Global Minimum) | 90° | 0.00 | 75.5 |
| B (Local Minimum) | -30° | 1.50 | 20.1 |
| C (Local Minimum) | 180° | 2.50 | 4.4 |
Computational Approaches in Reaction Mechanism Elucidation
Modern computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. For a molecule like this compound, these theoretical approaches offer profound insights into its reactivity, the pathways of its transformations, and the factors governing the formation of specific products. By modeling the interactions between atoms and electrons, chemists can elucidate complex reaction mechanisms that are often difficult to probe experimentally.
Modeling of Reaction Pathways and Transition States
The elucidation of a reaction mechanism involves mapping out the energetic landscape that connects reactants to products. Computational methods, particularly Density Functional Theory (DFT), are instrumental in this process. DFT calculations can be employed to optimize the geometries of reactants, intermediates, products, and, most crucially, the transition states that lie at the energy maxima along the reaction coordinate.
For a substituted quinoline such as this compound, theoretical studies would typically begin with the optimization of its ground-state geometry. Subsequent modeling would focus on its participation in various organic reactions, for instance, electrophilic aromatic substitution or nucleophilic attack at the quinoline core. Each proposed reaction pathway is meticulously calculated to identify all stationary points.
A key aspect of this modeling is the location of transition states. These high-energy structures represent the critical bottleneck of a reaction, and their energetic properties determine the reaction rate. Computational chemists use various algorithms to locate these saddle points on the potential energy surface. Once a transition state structure is found, its validity is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
For example, in a hypothetical hydroxylation reaction at the C4 position of this compound, computational modeling could compare different mechanistic pathways, such as a direct oxidation versus a multi-step process involving intermediate species. The calculated energies of the transition states for each step would reveal the most energetically favorable route.
To illustrate the kind of data generated from such studies, a hypothetical energy profile for two competing reaction pathways for a functionalization reaction of this compound is presented in Table 1.
| Species | Pathway A: Relative Energy (kcal/mol) | Pathway B: Relative Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Intermediate 1 | +5.2 | +7.8 |
| Transition State 1 | +25.6 | +30.1 |
| Intermediate 2 | -2.5 | Not Applicable |
| Transition State 2 | +18.9 | Not Applicable |
| Products | -15.3 | -12.7 |
| This is a hypothetical data table for illustrative purposes. |
Prediction of Reactivity and Selectivity in Organic Transformations
Beyond elucidating reaction pathways, computational chemistry is a powerful predictive tool for understanding and forecasting the reactivity and selectivity of organic molecules. For this compound, these predictions are crucial for designing synthetic routes and understanding its chemical behavior.
Selectivity: In many organic reactions, multiple products can be formed. Computational methods are invaluable for predicting which regioisomer or stereoisomer will be the major product.
Regioselectivity: For electrophilic or nucleophilic substitution reactions on the quinoline ring of this compound, computational models can predict the most likely site of attack. This is often achieved by analyzing the distribution of electrostatic potential on the molecule's surface or by calculating local reactivity indices such as Fukui functions or condensed-to-atom softness indices. These indices quantify the reactivity of individual atomic sites within the molecule. For instance, in an electrophilic aromatic substitution, the carbon atom with the highest propensity to donate electrons would be the predicted site of reaction.
Stereoselectivity: When chiral centers are formed during a reaction, computational modeling of the transition states leading to different stereoisomers can predict the diastereomeric or enantiomeric excess. By comparing the activation energies of these diastereomeric transition states, the favored stereochemical outcome can be determined.
A hypothetical prediction of regioselectivity for an electrophilic substitution on the benzene (B151609) ring of this compound is shown in Table 2, based on calculated activation energies for attack at different positions.
| Position of Electrophilic Attack | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
| C6 | 22.5 | No |
| C7 | 19.8 | Yes |
| C8 | 23.1 | No |
| This is a hypothetical data table for illustrative purposes. |
Through these advanced theoretical and computational investigations, a detailed and predictive understanding of the chemical behavior of this compound can be achieved, guiding further experimental work in its synthesis and application.
Future Research Directions and Potential Academic Applications
Continued Development of 5-(Methylsulfonyl)quinolin-3-ol and its Derivatives as Research Lead Compounds
The quinoline (B57606) ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to numerous biological targets. researchgate.net The functionalization at different positions on the quinoline core allows for the modulation of pharmacological activities. frontiersin.orgnih.gov The development of this compound and its analogues as lead compounds for drug discovery is a promising research direction.
Structure-Activity Relationship (SAR) studies would be central to this effort. For instance, research on other quinoline series has shown that modifications at various positions significantly impact biological activity. In one study on antileishmanial quinolines, the introduction of a 6-Cl atom enhanced activity, while the presence of a 3-CN group was found to be detrimental. mdpi.com Similarly, exploring substitutions on the benzene (B151609) ring or modifications of the methylsulfonyl and hydroxyl groups of this compound could lead to potent and selective modulators of specific biological targets. The synthesis of a library of derivatives based on this core structure would be essential for identifying compounds with potential therapeutic applications in areas such as cancer, infectious diseases, and neurological disorders. rsc.org
Exploration of Novel Synthetic Methodologies and Functionalization Strategies for Quinoline Scaffolds
The synthesis of quinoline derivatives is a well-established field, yet there is ongoing research to develop more efficient, sustainable, and versatile methods. eurekaselect.comtandfonline.com These methodologies are directly applicable to the synthesis and functionalization of this compound and its derivatives.
Classical methods such as the Skraup, Friedländer, and Doebner-von Miller syntheses remain relevant, but modern chemistry has introduced more advanced techniques. frontiersin.orgmdpi.com Recent progress has focused on transition-metal-catalyzed C-H bond functionalization, which allows for the direct introduction of functional groups onto the quinoline ring with high regioselectivity, avoiding the need for pre-functionalized starting materials. rsc.orgmdpi.com Furthermore, green chemistry approaches, including microwave-assisted and ultrasound-promoted reactions, offer benefits such as reduced reaction times, increased yields, and the use of environmentally benign solvents. nih.goveurekaselect.comtandfonline.com The exploration of these novel synthetic strategies will accelerate the generation of diverse quinoline-based compounds for academic and industrial research.
| Synthetic Approach | Description | Key Features |
| Classical Synthesis (e.g., Friedländer) | Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. unibo.it | Foundational method, widely used for basic scaffold synthesis. |
| C-H Bond Functionalization | Direct activation and functionalization of carbon-hydrogen bonds on the quinoline ring, often using transition metal catalysts (e.g., Pd, Rh, Cu). mdpi.commdpi.com | High atom economy, allows for late-stage functionalization. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat reactions. eurekaselect.comtandfonline.com | Reduced reaction times, often higher yields, and cleaner reactions. |
| Photocatalytic Reactions | Uses light energy to drive chemical transformations for quinoline synthesis. eurekaselect.com | Mild reaction conditions, enables unique bond formations. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Chemical Biology
To understand the biological effects of a potential lead compound like this compound, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the molecular changes induced by a compound within a biological system. nih.govmdpi.com This approach is crucial for elucidating mechanisms of action, identifying off-target effects, and discovering biomarkers. nih.govrsc.org
By treating cells or model organisms with this compound or its derivatives and analyzing the subsequent changes across different omics layers, researchers can construct comprehensive models of the compound's biological impact. mdpi.com For example, transcriptomic data can reveal which genes are up- or down-regulated, while proteomic and metabolomic data can show the downstream effects on protein expression and metabolic pathways. nih.gov This integrated analysis helps to build a detailed picture of the compound's interactions within the complex network of cellular pathways, moving beyond a single-target hypothesis to a systems-level understanding. youtube.com
Applications Beyond Biological Systems: Potential in Organic Electronics and Photonic Devices
Quinoline derivatives have garnered significant interest for their applications in materials science, particularly in organic electronics and photonics. ecorfan.orgescholarship.org Their inherent properties, such as high thermal and chemical stability, and electron-transporting capabilities, make them suitable for use in devices like organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netnih.govsemanticscholar.org
The quinoline core acts as an electron-withdrawing moiety, which is a desirable characteristic for electron-transporting materials in OLEDs. semanticscholar.org The electronic and photophysical properties of quinoline derivatives can be finely tuned by introducing various substituents. tandfonline.com The electron-withdrawing methylsulfonyl group on this compound, combined with the quinoline nucleus, could lead to materials with interesting electronic characteristics. Future research could involve synthesizing and characterizing this compound and its derivatives for their potential as emitters or host materials in OLEDs, or as components in organic solar cells. nih.govbohrium.com Studies have demonstrated that quinoline derivatives are promising candidates for creating materials with efficient blue photoluminescence and for use in photonics and light-emitting diodes. researchgate.net
Design and Synthesis of Next-Generation Chemical Probes for Biological Discovery
Small-molecule fluorescent probes are indispensable tools in chemical biology for visualizing and tracking biological processes in real-time. nih.govresearchgate.net The quinoline scaffold is highly attractive for designing such probes due to its intrinsic fluorescence and synthetic versatility. nih.govacs.org
Researchers have developed highly modular quinoline-based probes where different domains of the molecule can be independently engineered to tune photophysical properties, introduce structural diversity, and control cellular localization. nih.govnih.govacs.org For example, a quinoline core can be functionalized with a reactive group to selectively bind to a specific analyte (e.g., a metal ion or a reactive oxygen species) and a tuning group to control its fluorescence wavelength and quantum yield. researchgate.netcrimsonpublishers.com this compound could serve as a foundational scaffold for a new generation of chemical probes. The hydroxyl and methylsulfonyl groups provide handles for further chemical modification, allowing for the attachment of targeting moieties or modulation of the probe's electronic environment to create sensors for specific biological events or analytes. crimsonpublishers.com
Q & A
Basic: How can researchers optimize the synthesis yield of 5-(Methylsulfonyl)quinolin-3-ol while minimizing byproducts?
To enhance yield and reduce byproducts, employ controlled reaction conditions such as stoichiometric ratios of hydroxylamine-O-sulfonic acid and lithium hydroxide in methanol, as demonstrated in analogous quinoline sulfonylation reactions. Post-reaction purification via flash chromatography (e.g., heptane/EtOAc gradients) effectively isolates the target compound. Monitoring reaction progress with TLC and optimizing temperature (e.g., room temperature for 30 hours) minimizes decomposition .
Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Use ¹H NMR (e.g., δ 12.85 ppm for hydroxyl protons), ¹³C NMR (e.g., δ 172.6 ppm for carbonyl groups), and HRMS (e.g., [M+H]+ ion analysis) to verify functional groups and molecular mass. X-ray crystallography, as applied to related sulfonylpyrimidines, can resolve conformational details like envelope-shaped pyrimidine rings and hydrogen-bonding networks .
Advanced: How does the methylsulfonyl group in this compound influence its antibacterial efficacy against Gram-negative pathogens?
The methylsulfonyl moiety enhances electrophilicity, disrupting bacterial extracellular polysaccharide (EPS) biosynthesis. In sulfone-oxadiazole analogs, this group suppresses genes like gumB and gumM (critical for EPS polymerization), reducing pathogenicity in Xanthomonas oryzae (Xoo). Validate via qPCR to quantify gene expression changes and correlate with MIC assays .
Advanced: What methodologies can elucidate the role of this compound in modulating antioxidant enzyme activities (e.g., SOD, POD) in plant-pathogen interactions?
Measure enzyme kinetics in infected plant tissues (e.g., rice leaves) using spectrophotometric assays for SOD (superoxide dismutase) and POD (peroxidase). Compare treated vs. untreated samples to assess compound-induced enzyme activation. Concurrently, monitor chlorophyll and malondialdehyde (MDA) levels to evaluate oxidative stress mitigation, as shown in sulfone derivative studies .
Advanced: How should researchers address discrepancies in reported IC₅₀ values of this compound across different bacterial strains?
Standardize bioassay protocols (e.g., broth microdilution for MICs) and control variables like bacterial growth phase, inoculum size, and culture medium. Perform dose-response curves with triplicate replicates. Cross-reference with structural analogs (e.g., 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole) to identify substituent effects on activity .
Advanced: What strategies are effective for introducing sulfonyl groups at specific positions on quinoline derivatives without disrupting hydroxyl functionalities?
Use regioselective sulfonylation agents (e.g., methylsulfonyl chloride) under mild, anhydrous conditions. Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers before sulfonylation, followed by deprotection with tetrabutylammonium fluoride (TBAF). This approach mirrors trifluoromethanesulfonate derivatization of quinolines .
Advanced: Which crystallographic parameters are essential for analyzing the three-dimensional conformation of this compound derivatives?
Focus on torsion angles (e.g., C-SO₂-CH₃ bond geometry) and hydrogen-bonding patterns (C–H⋯O interactions). For example, in sulfonylpyrimidine crystals, envelope conformations and 3D networks stabilize the structure. Use software like SHELX or OLEX2 for refinement and Mercury for visualization .
Advanced: How can computational modeling complement experimental data in studying the interaction between this compound and bacterial EPS biosynthesis enzymes?
Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to gumB or gumM enzymes. Validate with MD simulations to assess stability of ligand-enzyme complexes. Cross-correlate with qPCR data showing downregulation of EPS-related genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
